1-Methylpiperidin-4-yl 3-chlorobenzoate
Description
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3 |
InChI Key |
DEBKOGNIISILTK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, highlighting differences in substituents and functional groups:
Physicochemical Properties
- Ester vs. Nitrile : Bupropion derivatives with a nitrile group (e.g., 3-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)propionitrile) exhibit greater hydrolytic stability compared to ester-containing compounds like this compound, which may undergo enzymatic cleavage .
Preparation Methods
Coupling Agent-Assisted Esterification
For laboratories avoiding acid chlorides, carbodiimide-based coupling agents (e.g., EDCI, DCC) facilitate direct esterification between 3-chlorobenzoic acid and 1-methylpiperidin-4-ol. This method is exemplified in amide syntheses within the reviewed literature.
Procedure :
-
Activation of Carboxylic Acid :
-
3-Chlorobenzoic acid (1 equiv), EDCI (1.2 equiv), and DMAP (0.1 equiv) are dissolved in DCM or DMF. The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.
-
-
Nucleophilic Attack by 1-Methylpiperidin-4-ol :
-
1-Methylpiperidin-4-ol (1.5 equiv) is added, and the reaction is stirred for 12–24 hours.
-
-
Workup and Purification :
Advantages :
-
Avoids hazardous acid chloride synthesis.
-
Suitable for acid-sensitive substrates.
Challenges :
-
Lower yields (50–65%) compared to acid chloride route.
-
Requires stoichiometric amounts of coupling agents, increasing cost.
Optimization of Reaction Parameters
Solvent Selection
Temperature Control
-
Low Temperatures (0–5°C) : Minimize side reactions (e.g., alcohol oxidation) during acid chloride reactions.
-
Room Temperature : Sufficient for coupling agent methods to proceed without thermal degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes.
-
Melting Point : 85–87°C (recrystallized from ethanol).
Industrial-Scale Considerations
Cost-Efficiency Analysis
-
Acid Chloride Route : Lower per-unit cost due to high yields but requires SOCl₂ handling infrastructure.
-
Coupling Agent Route : Higher material costs but safer for small-scale production.
Environmental Impact
-
Waste Streams : SOCl₂ reactions generate HCl gas, necessitating scrubbers. Coupling agents produce urea byproducts, requiring aqueous waste treatment.
Alternative Methodologies
Enzymatic Esterification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
